N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a benzamide core linked to a tetrahydrothiophene sulfone and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrothiophene Sulfone: This involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the corresponding sulfone.
Benzamide Formation: The benzamide core is synthesized through the reaction of a suitable benzoyl chloride with an amine, under basic conditions.
Coupling Reactions: The final step involves coupling the tetrahydrothiophene sulfone and the benzamide core with the methylthiophene moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized to sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The benzamide and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides and thiophenes.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to modulate biological targets.
Biological Studies: Used in studies involving G protein-gated inwardly-rectifying potassium (GIRK) channels, which are important in regulating neuronal excitability.
Chemical Probes: Employed as a chemical probe to study the function of specific proteins and pathways in cells.
Mechanism of Action
The compound exerts its effects primarily through the modulation of GIRK channels. These channels are involved in maintaining the resting membrane potential and regulating neuronal excitability. By activating GIRK channels, the compound can influence various physiological processes, including heart rate and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also target GIRK channels but have different structural features.
Urea-based GIRK activators: These compounds are less metabolically stable compared to the sulfone-based compounds.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to its sulfone-based head group, which provides improved metabolic stability and potency as a GIRK channel activator .
Properties
Molecular Formula |
C18H21NO3S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H21NO3S2/c1-13-5-3-4-6-16(13)18(20)19(11-17-14(2)7-9-23-17)15-8-10-24(21,22)12-15/h3-7,9,15H,8,10-12H2,1-2H3 |
InChI Key |
VRJSIQCJXWTIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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